

Applications of 13C and 15N labeled amino acids

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An In-depth Technical Guide to the Applications of 13C and 15N Labeled Amino Acids

For researchers, scientists, and drug development professionals, stable isotope-labeled amino acids are indispensable tools for interrogating complex biological systems. By replacing naturally occurring carbon-12 (12 C) and nitrogen-14 (14 N) with their heavier, non-radioactive counterparts, carbon-13 (13 C) and nitrogen-15 (15 N), these amino acids act as tracers that can be precisely monitored using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2][3] This guide provides a comprehensive overview of the core applications of 13 C and 15 N labeled amino acids, with a focus on quantitative proteomics, metabolic flux analysis, and protein structure determination.

Core Applications at a Glance

Stable isotope labeling with amino acids has become a cornerstone of modern biological and biomedical research, enabling precise quantification and tracking of proteins and metabolic pathways.[2][3] The choice between ¹³C and ¹⁵N labeling, or a combination of both, is dictated by the specific research question and the analytical technique employed.



Feature	¹³ C Labeled Amino Acids	¹⁵ N Labeled Amino Acids
Primary Application	Mass Spectrometry (MS) for quantitative proteomics (e.g., SILAC), Metabolic Flux Analysis.	Nuclear Magnetic Resonance (NMR) for protein structure, dynamics, and folding analysis.
Natural Abundance	~1.1%.	~0.37%.
Mass Shift	Variable, +1 Da per ¹³ C atom. Allows for larger mass shifts (e.g., ¹³ C ₆ -Arg provides a +6 Da shift).	Typically +1 Da per ¹⁵ N atom in the amino group. Dual-labeled amino acids can provide larger shifts (e.g., ¹³ C ₆ , ¹⁵ N ₄ -Arg provides a +10 Da shift).
Key Advantages	- Larger mass shifts in MS improve quantification accuracy Ideal for tracing carbon backbones in metabolic pathways.	- Essential for heteronuclear NMR experiments Lower natural abundance provides a cleaner background for detection.
Common Techniques	- Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)- ¹³ C-Metabolic Flux Analysis (¹³ C-MFA)	- ¹ H- ¹⁵ N Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy- Protein structure determination and dynamics studies

Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful and widely used metabolic labeling strategy for accurate protein quantification using mass spectrometry. The principle of SILAC involves growing two populations of cells in media that are identical except for the isotopic form of a specific amino acid (typically lysine and arginine). One population is cultured in "light" medium containing the natural amino acids, while the other is grown in "heavy" medium with ¹³C and/or ¹⁵N labeled amino acids.



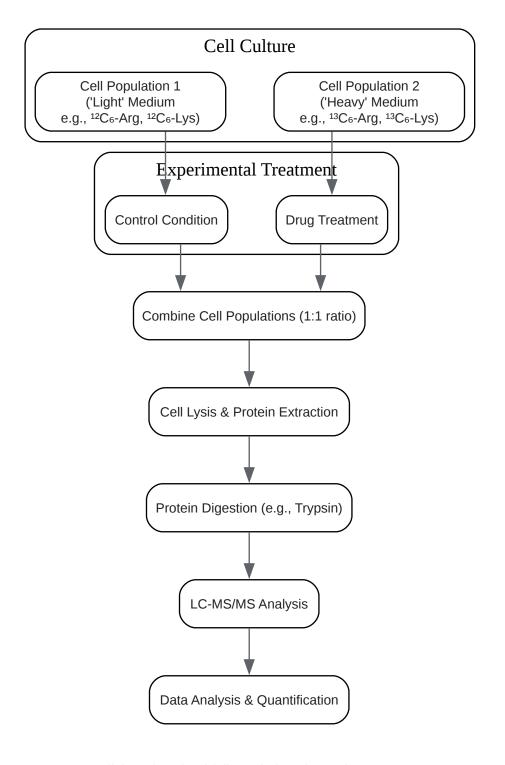




Over several cell divisions, the labeled amino acids are fully incorporated into the proteome of the "heavy" cell population. The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). After the experiment, the "light" and "heavy" cell populations are combined, and the proteins are extracted and digested (e.g., with trypsin). The resulting peptide mixtures are then analyzed by LC-MS/MS.

Because the "light" and "heavy" peptides are chemically identical, they co-elute during liquid chromatography. However, they are distinguishable by their mass difference in the mass spectrometer. The relative abundance of a protein between the two samples is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs.





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SILAC workflow for quantitative proteomics.

Experimental Protocol: Two-Plex SILAC for Quantitative Proteomics



This protocol outlines a general workflow for a two-plex SILAC experiment using a human cell line.

- 1. Media and Cell Preparation:
- Prepare SILAC DMEM or RPMI-1640 medium lacking L-lysine and L-arginine.
- Supplement the "light" medium with standard L-lysine and L-arginine.
- Supplement the "heavy" medium with the desired stable isotope-labeled L-lysine (e.g., ¹³C₆-Lysine) and L-arginine (e.g., ¹³C₆-Arginine).
- Culture the cells in both "light" and "heavy" media for at least five to six cell divisions to ensure complete incorporation of the labeled amino acids.
- 2. Experimental Treatment and Harvest:
- Apply the experimental treatment (e.g., drug) to the "heavy" labeled cells, while the "light" labeled cells serve as the control.
- Harvest both cell populations, wash with PBS, and count the cells from each pool.
- 3. Sample Processing for Mass Spectrometry:
- Combine an equal number of cells from the "light" and "heavy" populations.
- Lyse the combined cell pellet using an appropriate lysis buffer containing protease inhibitors.
- Perform in-solution or in-gel tryptic digestion of the extracted proteins.
- Desalt the resulting peptide mixture using a C18 StageTip or an equivalent method.
- 4. LC-MS/MS Analysis and Quantification:
- Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system.

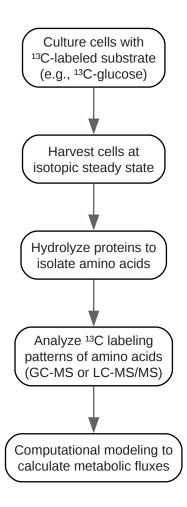


• Use proteomics software (e.g., MaxQuant) to identify peptides and quantify the relative abundance of "light" and "heavy" peptide pairs based on their signal intensities.

Metabolic Flux Analysis (MFA)

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. This method involves introducing a ¹³C-labeled substrate, such as glucose or glutamine, into the cell culture medium. As cells metabolize the labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites.

By measuring the isotopic labeling patterns of these metabolites, typically proteinogenic amino acids, using MS or NMR, researchers can deduce the relative activities of different metabolic pathways. This information is crucial for understanding how metabolic networks are rewired in disease states like cancer or in response to drug treatments.



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General workflow for ¹³C-Metabolic Flux Analysis.

Experimental Protocol: ¹³C-MFA in Mammalian Cells

This protocol provides a general methodology for performing a ¹³C-MFA experiment in mammalian cells.

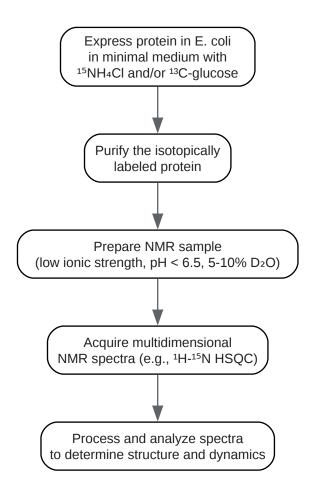
- 1. Cell Culture and Labeling:
- Culture cells in a defined medium.
- Switch to a medium containing a ¹³C-labeled tracer, such as [U-¹³C]-glucose or [U-¹³C]-glutamine, at a known concentration.
- Continue the culture until the cells reach a metabolic and isotopic steady state.
- 2. Time-Course Sampling and Metabolite Extraction:
- Harvest cells at various time points after the media switch to capture the dynamics of isotope incorporation.
- Rapidly quench metabolism (e.g., with cold methanol) and extract metabolites from the cells.
- 3. Sample Analysis:
- For analysis of proteinogenic amino acids, hydrolyze the protein fraction of the cell lysate.
- Analyze the isotopic enrichment in the amino acids and other target metabolites using GC-MS or LC-MS/MS.
- 4. Data Analysis and Flux Calculation:
- Correct the raw mass isotopomer distributions for the natural abundance of stable isotopes.
- Use specialized software to fit the corrected labeling data to a metabolic network model to estimate the intracellular metabolic fluxes.



Protein Structure and Dynamics by NMR Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins at atomic resolution. For proteins, NMR spectra would be too complex to interpret without isotopic labeling. Uniform or selective labeling with ¹⁵N, and often also ¹³C, is essential for resolving spectral overlap and enabling the use of multidimensional heteronuclear NMR experiments.

The ¹H-¹⁵N HSQC spectrum is often referred to as a protein's "fingerprint," as it displays a peak for each amino acid residue in the protein backbone (except for proline). Changes in the chemical shifts of these peaks upon ligand binding or changes in environmental conditions can provide valuable information about protein-ligand interactions and conformational changes. For full structure determination, dual labeling with ¹³C and ¹⁵N is typically required.



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Workflow for isotopic labeling for NMR studies.

Experimental Protocol: ¹⁵N-Labeling of a Protein in E. coli

This protocol describes the expression of a ¹⁵N-labeled protein in E. coli using a minimal medium.

- 1. Media Preparation (per 1 Liter):
- Prepare M9 minimal media, which typically includes Na₂HPO₄, KH₂PO₄, and NaCl.
 Autoclave the mixture.
- Separately prepare and autoclave solutions of 20% (w/v) glucose, 1 M MgSO₄, and 1 M CaCl₂.
- After autoclaving, add the sterile glucose, MgSO₄, and CaCl₂ solutions to the M9 salts.
- Add ¹⁵NH₄Cl as the sole nitrogen source (typically 1 g/L).
- 2. Cell Growth and Protein Expression:
- Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing the gene of interest.
- Inoculate a small pre-culture (5-10 mL) in a rich medium like LB and grow it overnight.
- The next day, use the pre-culture to inoculate 1 L of the prepared ¹⁵N-M9 minimal medium.
- Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
- Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5-1 mM.
- Continue to grow the culture for several hours (typically 3-5 hours at 37°C or overnight at 18-25°C), depending on the protein.



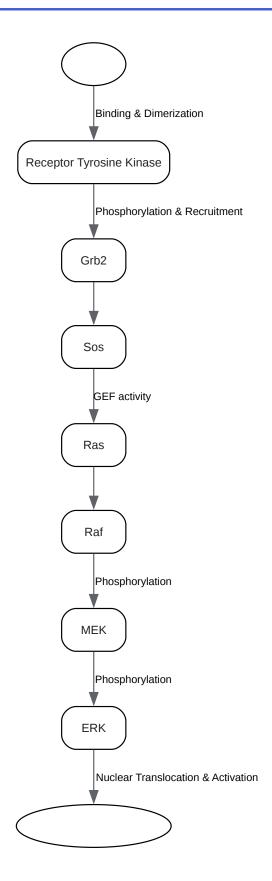
3. Harvest and Purification:

- · Harvest the cells by centrifugation.
- Resuspend the cell pellet in a suitable lysis buffer and purify the protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).
- The final buffer for NMR should have a low ionic strength and a pH below 6.5 to minimize the
 exchange of amide protons with the solvent. The sample should also contain 5-10% D₂O for
 the NMR lock.

Signaling Pathway Analysis

Stable isotope labeling is a powerful tool for dissecting cellular signaling pathways. For instance, SILAC can be used to quantify changes in protein phosphorylation, a key post-translational modification in signal transduction. By comparing the phosphoproteomes of cells in a basal state versus a stimulated state, researchers can identify proteins that are phosphorylated or dephosphorylated in response to a specific signal.





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A simplified MAPK signaling pathway.



Conclusion

The strategic use of ¹³C and ¹⁵N labeled amino acids has revolutionized our ability to study the proteome and metabolome. For quantitative proteomics, ¹³C labeling, often in combination with ¹⁵N in SILAC experiments, provides a robust method for accurately determining changes in protein abundance. For metabolic flux analysis, ¹³C-labeled substrates are the primary tools for tracing carbon flow through metabolic networks. In the realm of structural biology, ¹⁵N labeling is the foundation for a vast array of NMR experiments aimed at elucidating protein structure and dynamics, with dual ¹³C/¹⁵N labeling being the gold standard for complete structure determination. By understanding the principles and methodologies behind these applications, researchers can effectively leverage stable isotope labeling to gain deeper insights into the intricate workings of biological systems.

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